molecular formula C9H16O8 B054961 (4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid CAS No. 111187-87-2

(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid

Cat. No. B054961
M. Wt: 252.22 g/mol
InChI Key: HFBGCURPZAAYRW-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid, commonly known as THMOA, is a natural organic compound found in various plants and fruits. THMOA has gained significant attention in recent years due to its potential use in scientific research applications.

Mechanism Of Action

THMOA exerts its biological effects through various mechanisms, including the activation of antioxidant enzymes, inhibition of pro-inflammatory cytokines, and modulation of cell signaling pathways. THMOA has been shown to activate the Nrf2-ARE pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx). Additionally, THMOA can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), reducing inflammation and oxidative stress.

Biochemical And Physiological Effects

THMOA has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. THMOA can scavenge free radicals and inhibit the production of inflammatory cytokines, reducing oxidative stress and inflammation. Additionally, THMOA has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Advantages And Limitations For Lab Experiments

THMOA has several advantages for lab experiments, including its high purity and yield, making it suitable for scientific research applications. However, THMOA has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for THMOA research, including investigating its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying THMOA's biological effects and to optimize its formulation for improved bioavailability and efficacy.
In conclusion, THMOA is a natural organic compound with promising potential in scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand THMOA's potential as a therapeutic agent for various diseases.

Synthesis Methods

THMOA can be synthesized through a multi-step process involving the condensation of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide with 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl bromide, followed by hydrolysis and deacetylation. This method yields THMOA in high purity and yield, making it suitable for scientific research applications.

Scientific Research Applications

THMOA has shown promising results in various scientific research applications, including antioxidant, anti-inflammatory, and anti-cancer activities. Studies have shown that THMOA can scavenge free radicals and inhibit the production of inflammatory cytokines, making it a potential therapeutic agent for various diseases, including cancer.

properties

CAS RN

111187-87-2

Product Name

(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid

Molecular Formula

C9H16O8

Molecular Weight

252.22 g/mol

IUPAC Name

(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid

InChI

InChI=1S/C9H16O8/c1-17-8(7(14)6(13)3-10)4(11)2-5(12)9(15)16/h4,6-8,10-11,13-14H,2-3H2,1H3,(H,15,16)/t4-,6-,7-,8-/m1/s1

InChI Key

HFBGCURPZAAYRW-XVFCMESISA-N

Isomeric SMILES

CO[C@H]([C@@H](CC(=O)C(=O)O)O)[C@@H]([C@@H](CO)O)O

SMILES

COC(C(CC(=O)C(=O)O)O)C(C(CO)O)O

Canonical SMILES

COC(C(CC(=O)C(=O)O)O)C(C(CO)O)O

synonyms

3-deoxy-5-O-methylmanno-2-octolusonic acid
3-methyl-KDO

Origin of Product

United States

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